molecular formula C8H10ClNO B8770086 2-(2-Chloropyridin-3-yl)propan-2-ol

2-(2-Chloropyridin-3-yl)propan-2-ol

Cat. No.: B8770086
M. Wt: 171.62 g/mol
InChI Key: WVPQLRNAQVXWAV-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)propan-2-ol is a pyridine derivative featuring a chlorine atom at the 2-position and a secondary alcohol (propan-2-ol) group at the 3-position of the pyridine ring. The chlorine substituent acts as an electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the bulky secondary alcohol contributes to steric effects and hydrogen-bonding capabilities.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3

InChI Key

WVPQLRNAQVXWAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(N=CC=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following pyridine derivatives share structural motifs with 2-(2-Chloropyridin-3-yl)propan-2-ol but differ in substituent type, position, or alcohol configuration:

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
  • Substituents : Chlorine at position 2, methyl at position 5, propargyl alcohol (prop-2-yn-1-ol) at position 3.
  • Key Differences : The propargyl group introduces a rigid triple bond and a primary alcohol, contrasting with the target compound’s secondary alcohol. The methyl group adds hydrophobicity .
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
  • Substituents : Chlorine at position 2, fluorine at position 5, propan-1-ol at position 3.
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
  • Substituents : Methoxy groups at positions 5 and 6, propargyl alcohol at position 2.
  • Key Differences : Electron-donating methoxy groups increase pyridine ring electron density, while the propargyl alcohol’s rigidity affects molecular packing .
2-(2-Hydroxyethoxy)pyridin-3-ol
  • Substituents : Hydroxyethoxy group at position 2, hydroxyl at position 3.

Physicochemical Properties

Property This compound 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 2-(2-Hydroxyethoxy)pyridin-3-ol
Alcohol Type Secondary Primary (propargyl) Primary Primary (propargyl) Diol
Electron Effects Strong withdrawal (Cl) Moderate withdrawal (Cl, Me) Strong withdrawal (Cl, F) Donation (MeO) Mixed (OCH2CH2OH, OH)
Hydrogen Bonding Moderate (secondary OH) Weak (primary OH) Moderate (primary OH) Weak (primary OH) Strong (dual OH)
Solubility (Polarity) Moderate Low (methyl group) High (F, primary OH) Moderate (MeO) Very High

Crystallographic and Conformational Analysis

  • 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide ():
    • Dihedral angle between aromatic rings: 8.42° , stabilized by N–H···O hydrogen bonds forming C(4) chains.
    • Contrast: The target compound lacks the oxazole ring, likely resulting in greater conformational flexibility and distinct packing patterns. Secondary alcohols may form weaker hydrogen bonds compared to the oxazole’s carboxamide group .

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